
4-Fluoro-4-phénylpiperidine
Vue d'ensemble
Description
4-Fluoro-4-phenylpiperidine is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-4-phenylpiperidine is represented by the linear formula C11H15ClFN . It has a molecular weight of 215.7 .Physical And Chemical Properties Analysis
4-Fluoro-4-phenylpiperidine hydrochloride has a molecular weight of 215.7 . The specific physical and chemical properties of 4-Fluoro-4-phenylpiperidine are not detailed in the search results.Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la pipéridine ont été utilisés de diverses manières comme agents anticancéreux . Ils présentent une grande variété d'activités biologiques et sont un élément essentiel de la production de médicaments .
Applications antivirales
Certains dérivés de la pipéridine, tels que l'aloperine et la matrine, ont montré des propriétés antivirales . Ces composés contiennent deux cycles pipéridine fusionnés et ont été utilisés dans le traitement de diverses maladies virales .
Applications antimalariennes
Les dérivés de la pipéridine ont également été utilisés dans le traitement du paludisme . Leur structure chimique unique leur permet d'interagir avec le parasite du paludisme d'une manière qui inhibe sa croissance .
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine ont été utilisés comme agents antimicrobiens et antifongiques . Ils peuvent inhiber la croissance de divers types de bactéries et de champignons, ce qui les rend utiles dans le traitement d'un large éventail d'infections .
Applications antihypertensives
Les dérivés de la pipéridine ont été utilisés dans le traitement de l'hypertension artérielle . Ils peuvent aider à abaisser la tension artérielle et à réduire le risque de maladie cardiaque .
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine ont été utilisés comme agents analgésiques et anti-inflammatoires . Ils peuvent aider à soulager la douleur et à réduire l'inflammation, ce qui les rend utiles dans le traitement d'affections comme l'arthrite .
Applications anti-Alzheimer
Les dérivés de la pipéridine ont été utilisés dans le traitement de la maladie d'Alzheimer . Ils peuvent aider à ralentir la progression de la maladie et à améliorer la fonction cognitive .
Applications antipsychotiques
Les dérivés de la pipéridine ont été utilisés comme agents antipsychotiques . Ils peuvent aider à gérer les symptômes de divers troubles psychiatriques, y compris la schizophrénie .
Safety and Hazards
Orientations Futures
Piperidines, including 4-Fluoro-4-phenylpiperidine, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the international control of precursors used in illicit fentanyl manufacture, including piperidine derivatives, is a significant step towards mitigating the opioid crisis .
Mécanisme D'action
Target of Action
4-Fluoro-4-phenylpiperidine is a derivative of piperidine . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
It is known that piperidine derivatives, such as 4-fluoro-4-phenylpiperidine, can interact with their targets in various ways depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo , suggesting that they may affect pathways related to cell proliferation and metastasis.
Pharmacokinetics
The molecular weight of 4-fluoro-4-phenylpiperidine hydrochloride is 2157 , which may influence its bioavailability.
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Analyse Biochimique
Biochemical Properties
4-Fluoro-4-phenylpiperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways of other compounds .
Cellular Effects
4-Fluoro-4-phenylpiperidine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-4-phenylpiperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events that result in the modulation of various signaling pathways. Additionally, it can inhibit certain enzymes, leading to altered metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-4-phenylpiperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-4-phenylpiperidine remains stable under specific conditions, but its degradation products can have different biological activities .
Dosage Effects in Animal Models
The effects of 4-Fluoro-4-phenylpiperidine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of 4-Fluoro-4-phenylpiperidine have been associated with neurotoxicity and hepatotoxicity in animal studies .
Metabolic Pathways
4-Fluoro-4-phenylpiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites. These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of 4-Fluoro-4-phenylpiperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-Fluoro-4-phenylpiperidine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
4-fluoro-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBGAMBDTXIHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
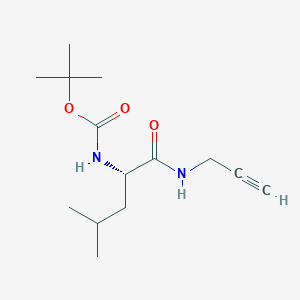
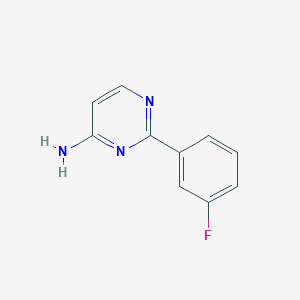
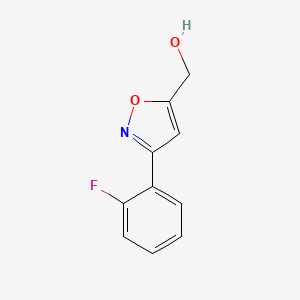
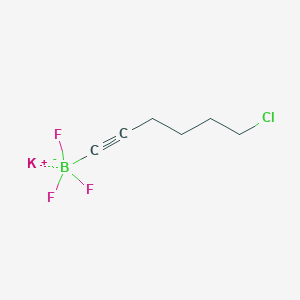
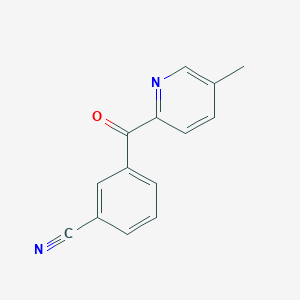
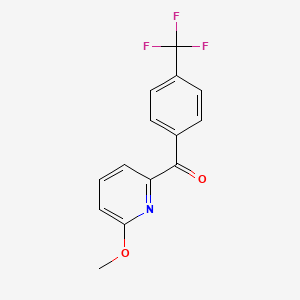

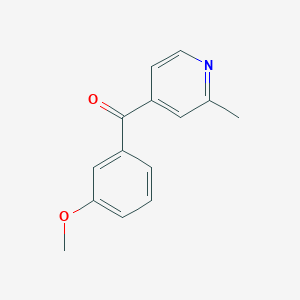
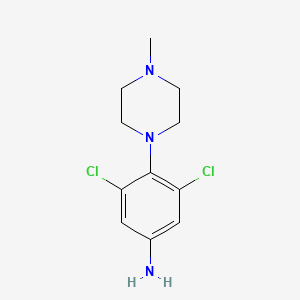
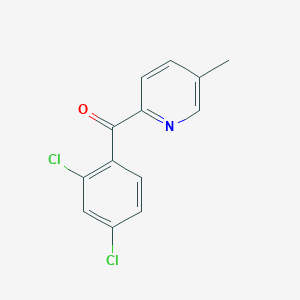

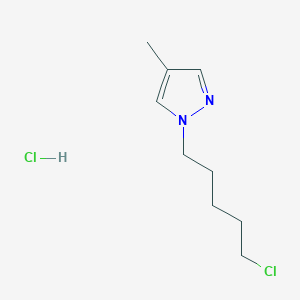
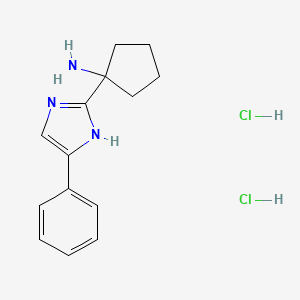
![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)
